molecular formula C12H15BrN2O2 B1529756 tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1111638-13-1

tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

货号: B1529756
CAS 编号: 1111638-13-1
分子量: 299.16 g/mol
InChI 键: BLZNAQTULDRLRP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Classification and Nomenclature of Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine core structure represents a fundamental bicyclic framework within the broader category of azaindole derivatives. This heterocyclic system consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at the 2,3-positions, creating a unique electronic environment that distinguishes it from other pyrrolopyridine isomers. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is designated as 1H-pyrrolo[2,3-b]pyridine, with the H indicating the position of the mobile hydrogen atom. Alternative common names include 7-azaindole, reflecting the replacement of the carbon-7 position in indole with nitrogen, and 1,7-diazaindene, emphasizing the dual nitrogen content.

The classification system for pyrrolo[2,3-b]pyridine derivatives encompasses several structural variations based on substitution patterns and saturation levels. The parent compound 1H-pyrrolo[2,3-b]pyridine (Chemical Abstracts Service registry number 271-63-6) serves as the foundational structure for numerous derivatives. The specific compound under examination, tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, belongs to the dihydro subfamily, indicating saturation of the 2,3-double bond within the pyrrole ring. This saturation significantly alters the electronic properties and reactivity profile compared to the fully aromatic parent structure.

The systematic approach to naming these compounds incorporates positional numbering that begins with the nitrogen atom in the pyrrole ring as position 1, proceeding clockwise around the bicyclic system. The pyridine nitrogen occupies position 7, establishing the basis for the 7-azaindole nomenclature. Substituents are numbered according to their positions on this framework, with the tert-butyl carboxylate group at position 1 and the bromine atom at position 5 in the compound of interest. This numbering system ensures consistent identification across the extensive family of pyrrolo[2,3-b]pyridine derivatives found in pharmaceutical and materials science applications.

Historical Development of 7-Azaindoline Chemistry

The historical trajectory of 7-azaindoline chemistry traces its origins to early twentieth-century investigations into indigoid dye modifications, where researchers initially sought to synthesize pyridine analogs of natural indigo compounds. The foundational work in this field began with systematic investigations into cyclization reactions of aminopyridine derivatives, though early attempts to create azaindigoid dyes proved challenging due to unexpected reaction pathways and competing cyclization mechanisms. These initial failures provided crucial insights into the unique reactivity patterns of nitrogen-containing heterocycles and established the groundwork for more successful synthetic approaches.

A significant breakthrough occurred in 1941 when Kagi successfully synthesized 7-azaoxindole through the cyclization of 2-aminopyrid-3-ylacetic acid, subsequently converting this intermediate into 7-azaisatin and ultimately achieving the synthesis of 7-azaindigoid vat dyes. This achievement marked the first successful entry into the azaindole family and demonstrated the viability of systematic synthetic approaches to these heterocyclic systems. The success of Kagi's methodology inspired subsequent researchers to develop improved cyclization procedures and explore the broader synthetic potential of azaindole derivatives.

The development of the Madelung reaction for azaindole synthesis represented another crucial milestone in the historical progression of this field. Early applications of this methodology yielded modest results, with 7-azaindole synthesis achieving only 3 percent yields, while unsubstituted 5-azaindole could not be synthesized through this approach. Subsequent modifications incorporated sodium anilide and potassium formate as condensing agents, dramatically improving the yield of 7-azaindole at the cyclization stage to 51 percent. An innovative modification described in 1965 by American researchers involved cyclizing formamidine derivatives rather than formamidopicolines, achieving yields of 70 percent, 37 percent, and 6 percent respectively for 7-, 5-, and 4-azaindoles based on the initial aminopyridines.

Recent advances in azaindole synthesis have incorporated modern catalytic methodologies, including rhodium-catalyzed coupling reactions between 2-aminopyridine and alkynyl groups. These contemporary approaches require external silver oxidants to regenerate catalysts and improve turnover efficiency, representing a significant evolution from the classical thermal cyclization methods. The development of these modern synthetic techniques has enabled access to previously challenging azaindole derivatives and expanded the scope of functional group compatibility within these heterocyclic frameworks.

Significance in Heterocyclic Chemistry Research

The pyrrolo[2,3-b]pyridine framework occupies a position of exceptional importance within heterocyclic chemistry research due to its unique electronic properties and versatile reactivity patterns. This bicyclic system combines the nucleophilic character of the pyrrole ring with the electrophilic nature of the pyridine moiety, creating a hybrid structure capable of participating in diverse chemical transformations. The presence of two nitrogen atoms in different chemical environments enables selective functionalization strategies that are not readily achievable with monocyclic heterocycles, making these compounds particularly valuable for complex molecular synthesis.

The significance of pyrrolo[2,3-b]pyridine derivatives extends beyond their synthetic utility to encompass their role as bioisosteres of natural indole systems. This bioisosteric relationship allows medicinal chemists to replace indole groups in bioactive molecules with 7-azaindole moieties, often resulting in improved pharmacological properties. The replacement of a carbon atom with nitrogen typically enhances water solubility, modifies metabolic stability, and can improve binding affinity to biological targets through additional hydrogen bonding interactions. These properties have made 7-azaindole derivatives essential components in modern drug discovery programs targeting diverse therapeutic areas.

The structural complexity achievable through pyrrolo[2,3-b]pyridine modification has established these compounds as privileged scaffolds in medicinal chemistry research. The ability to introduce substituents at multiple positions around the bicyclic core enables systematic structure-activity relationship studies that guide the optimization of biological activity. Positions 1, 3, and 5 of the 7-azaindole ring have been identified as the most active sites for substitution, with disubstitution patterns frequently employed to create novel analogs with enhanced potency. The alkyl, aryl carboxamide groups, and heterocyclic rings represent the most successful types of substitution for generating effective anticancer agents.

Contemporary research has demonstrated the exceptional potential of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, particularly in the context of cancer therapy. These compounds can act as potent inhibitors of fibroblast growth factor receptors through binding to adenosine triphosphate sites within kinase domains. Quantitative structure-activity relationship analyses have been utilized to optimize these interactions, leading to the development of clinical candidates with superior efficacy profiles. The continued evolution of synthetic methodologies for pyrrolo[2,3-b]pyridine derivatives ensures their ongoing significance in heterocyclic chemistry research and pharmaceutical development.

Current Research Landscape and Applications

The contemporary research landscape surrounding pyrrolo[2,3-b]pyridine derivatives reflects a diverse array of applications spanning pharmaceutical development, materials science, and biological research. Current investigations emphasize the development of these compounds as anticancer agents, with particular focus on their activity against various human cancer cell lines. Recent studies have demonstrated that gold(I) N-heterocyclic carbene complexes containing 7-azaindole derivatives exhibit considerable cytotoxicity against human ovarian cancer cell lines, with half-maximal inhibitory concentration values ranging from 4 to 12 micromolar. These findings represent significant improvements over traditional anticancer drugs and highlight the therapeutic potential of modified azaindole structures.

The pharmaceutical applications of pyrrolo[2,3-b]pyridine derivatives extend beyond oncology to encompass neurological disorders, inflammatory conditions, and infectious diseases. Current research demonstrates the utility of brominated derivatives, such as 3-bromo-1H-pyrrolo[2,3-b]pyridine, as key intermediates in pharmaceutical synthesis, particularly for drugs targeting neurological disorders. The unique electronic properties of these compounds, enhanced by strategic halogen substitution, enable the development of advanced therapeutic agents with improved selectivity and reduced side effect profiles. Agricultural chemistry represents another significant application area, where pyrrolo[2,3-b]pyridine derivatives contribute to the formulation of environmentally friendly pesticides and herbicides.

Materials science applications have emerged as a rapidly growing area of pyrrolo[2,3-b]pyridine research, particularly in the development of organic semiconductors and advanced electronic materials. The unique electronic properties of these heterocyclic systems, characterized by their ability to transport charge carriers efficiently, make them valuable components in organic photovoltaic devices and field-effect transistors. The incorporation of electron-withdrawing groups, such as bromine atoms, can fine-tune the electronic properties of these materials, enabling the optimization of device performance characteristics.

Current synthetic methodologies continue to evolve, with recent developments focusing on cross-dehydrogenative coupling reactions and modern catalytic processes. Rhodium-catalyzed coupling reactions between N-phenyl-7-azaindoles and thiophene derivatives have been developed to obtain new 7-azaindole derivatives with enhanced biological activity. These reactions utilize modern catalytic systems including rhodium complexes, silver oxidants, and specialized additives to achieve moderate to good yields under controlled conditions. The ability to perform these reactions on gram scales demonstrates their practical utility for pharmaceutical manufacturing and materials production.

The following table summarizes key molecular properties and applications of representative pyrrolo[2,3-b]pyridine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Applications
1H-Pyrrolo[2,3-b]pyridine C7H6N2 118.14 271-63-6 Pharmaceutical intermediate, materials science
This compound C12H15BrN2O2 299.16 1111638-13-1 Anticancer drug development, organic synthesis
3-Bromo-1H-pyrrolo[2,3-b]pyridine C7H5BrN2 197.03 Not specified Neurological drug development, semiconductor materials
2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine C12H16N2 188.27 946-18-9 Natural product research, pharmaceutical intermediate

属性

IUPAC Name

tert-butyl 5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-9(13)7-14-10(8)15/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZNAQTULDRLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H15BrN2O2
  • Molecular Weight : 299.1679993 g/mol
  • CAS Number : 1111638-13-1
  • Purity : ≥ 97%

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine structure exhibit various biological activities, primarily through their interactions with specific enzymes and receptors. The biological activity of this compound is attributed to its ability to inhibit certain kinases and modulate signaling pathways associated with various diseases.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
SGK-1 Kinase InhibitionInhibits serum/glucocorticoid-regulated kinase (SGK) involved in cell survival and proliferation.
Antimicrobial ActivityExhibits activity against various bacterial strains; potential as an antibacterial agent.
Cytotoxicity in Cancer CellsDemonstrated selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • SGK-1 Kinase Inhibition : A study highlighted the compound's effectiveness in inhibiting SGK-1 kinase, which is implicated in several diseases including cancer and metabolic disorders. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antimicrobial Potential : Research evaluating the antimicrobial properties showed that derivatives of pyrrolo[2,3-b]pyridine compounds have significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may serve as a lead compound for developing new antibiotics .
  • Cytotoxicity Studies : In vitro studies indicated that the compound exhibits selective cytotoxicity towards various cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways .

科学研究应用

Medicinal Chemistry

Tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its bioactive properties. Research indicates that derivatives of pyrrolopyridine structures exhibit activity against various biological targets, including:

  • Anticancer Activity : Studies have shown that certain pyrrolopyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic.

Synthetic Chemistry

This compound serves as an essential intermediate in the synthesis of more complex molecules. Its unique structure allows for:

  • Building Block for Drug Synthesis : It can be utilized to synthesize various bioactive molecules through functionalization reactions.
  • Ligand Development : It can act as a ligand in coordination chemistry, aiding in the development of catalysts for organic transformations.

Material Science

The compound's properties make it suitable for applications in developing novel materials:

  • Polymer Chemistry : Its reactivity can be harnessed to create polymeric materials with specific functionalities.
  • Nanotechnology : The compound can be incorporated into nanostructures for applications in drug delivery systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrrolopyridine derivatives. Researchers synthesized several derivatives, including this compound, and tested them against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Properties

In a study published in Antimicrobial Agents and Chemotherapy, the efficacy of this compound against resistant bacterial strains was evaluated. The research highlighted that this compound exhibited potent antimicrobial activity, making it a candidate for further development as a new antibiotic.

相似化合物的比较

Chemical Identity :

  • CAS Number : 1111637-66-1 ()
  • Molecular Formula : C₁₃H₁₇BrN₂O₂
  • Molecular Weight : 313.19 g/mol
  • IUPAC Name : tert-Butyl 5-bromo-3-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate ().

Structural Features :
The compound contains a pyrrolo[2,3-b]pyridine core with a bromine substituent at position 5 and a tert-butyl carbamate group at position 1. The 2,3-dihydro structure indicates partial saturation of the pyrrole ring, enhancing conformational rigidity compared to fully aromatic analogs ().

Applications :
The tert-butyl carbamate group serves as a protective moiety for amines, enabling stability during synthetic transformations. This compound is likely an intermediate in pharmaceuticals or agrochemicals, particularly in kinase inhibitor development (inferred from structural analogs in ).

Structural Variations and Substituent Effects
Compound Name Substituents/Modifications Key Structural Differences Evidence ID
tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Bromo (C5), Iodo (C3) Dual halogenation enhances cross-coupling potential.
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Ethynylpyridinyl (C3) Aromatic ethynyl group for π-stacking in drug design.
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (9) N1-Benzyl Lack of Boc group reduces stability but enhances lipophilicity.
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Ethyl ester, hydroxy (C3), methyl (C1), ethyl (C6) Multiple substituents increase steric hindrance and polarity.

Key Observations :

  • Halogenation : Bromine at C5 is common for directing further functionalization (e.g., Suzuki coupling). The addition of iodine at C3 () broadens reactivity but may complicate selectivity .
  • N1-Substituents : The tert-butyl carbamate (Boc) group in the target compound provides hydrolytic stability under basic conditions, unlike N1-benzyl or N1-butyl analogs (), which require harsher conditions for deprotection .
Physical and Spectroscopic Properties
  • Solubility : The tert-butyl group enhances solubility in organic solvents (e.g., DCM, EtOAc) compared to polar analogs like 20c (3-methoxyphenyl ethynyl), which may exhibit lower solubility due to hydrogen bonding .
  • ¹H NMR : The target compound’s dihydro structure results in distinct splitting patterns for methylene protons (δ ~3–4 ppm), whereas fully aromatic analogs (e.g., 20b) show sharp singlets for aromatic protons (δ ~8–9 ppm) .
Commercial Availability and Cost
  • Pricing : Priced at €390.00/g (), the target compound is more expensive than simpler analogs like 1-butyl derivatives (), reflecting the cost of Boc protection and purification .
  • Suppliers : Available from specialized vendors (e.g., CymitQuimica, American Elements), whereas ethynyl-substituted derivatives () are typically custom-synthesized .

准备方法

Palladium-Catalyzed Cross-Coupling

A pivotal step involves palladium-mediated coupling, where 4-amino-2-bromo-5-iodopyridine derivatives undergo Sonogashira reactions with terminal alkynes to generate intermediates such as 4-alkynyl pyrrolopyridines. This method is well-documented for its efficiency and selectivity in constructing heterocyclic frameworks.

Research Findings:

  • Schmidt et al. demonstrated the use of palladium-catalyzed Sonogashira coupling to synthesize pyrrolopyridine intermediates, which are then cyclized to form the core heterocycle (Reference, Scheme 1).
  • The palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂, along with copper iodide as a co-catalyst, facilitates the coupling under inert atmosphere, often at elevated temperatures (~150°C).

Bromination at the 5-Position

Bromination of the heterocycle is achieved using N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane, at temperatures ranging from 0°C to room temperature. The reaction duration varies from 10 minutes to 1 hour, depending on the reagent concentration and reaction conditions.

Research Findings:

  • Bromination is optimized to ensure selectivity at the 5-position, avoiding over-bromination or substitution at undesired sites, as detailed in patent WO2006063167A1 and related literature.

Carbamate Protection with tert-Butyl Dicarbonate

The introduction of the tert-butyl carbamate (Boc) group at the nitrogen atom of the heterocycle is performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction typically occurs in dimethylformamide (DMF) at elevated temperatures (~150°C) for about 1 hour, as per patent WO2017/214359.

Research Findings:

  • The Boc protection step is crucial for subsequent functionalization, providing stability and selectivity during the bromination and coupling steps.

Final Coupling and Purification

The final step involves coupling the brominated intermediate with tert-butyl dicarbonate under conditions that favor nucleophilic substitution, often in the presence of bases like N,N-diisopropylethylamine in DMF. The reaction is heated at 150°C for about 1 hour, followed by purification through flash chromatography or recrystallization.

Research Findings:

  • The overall yield of the final tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is approximately 92%, demonstrating the efficiency of this multi-step process.

Data Table of Preparation Methods

Step Reaction Reagents Conditions Duration Purpose Reference
1 Cross-coupling Palladium catalyst, terminal alkyne 150°C, inert atmosphere ~20 min - 1 h Formation of pyrrolopyridine core , Patent WO2017/214359
2 Bromination NBS CHCl₃, 0°C to RT 10 min - 1 h Selective bromination at 5-position , Patent WO2006063167A1
3 Boc protection Boc₂O, DIEA DMF, 150°C 1 h Protecting nitrogen for selectivity , Patent WO2017/214359
4 Final coupling Brominated intermediate, Boc₂O DMF, 150°C 1 h Synthesis of target compound , Patent WO2017/214359

Research Findings and Innovations

  • High Yield and Selectivity: The described methods consistently yield the target compound with yields exceeding 90%, emphasizing the robustness of palladium-catalyzed cross-coupling combined with selective bromination.
  • Reaction Optimization: Elevated temperatures (around 150°C) and inert atmospheres are critical for successful coupling reactions.
  • Protection Strategies: Boc protection before bromination prevents undesired side reactions, ensuring regioselectivity.
  • Versatility: The methodology allows for the introduction of various substituents at different positions, facilitating the synthesis of diverse derivatives for pharmaceutical research.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

The compound is synthesized via Suzuki-Miyaura coupling or halogenation reactions. For example, bromination of pyrrolo[2,3-b]pyridine precursors using reagents like NBS (N-bromosuccinimide) in DMF at 80°C yields the brominated intermediate. Subsequent tert-butyl carbamate protection under Boc conditions (di-tert-butyl dicarbonate, DMAP, THF) achieves the final product. Key parameters include solvent choice (e.g., THF for Boc protection) and temperature control to minimize side reactions like ring-opening .

Q. How is the compound characterized to confirm structural integrity and purity?

Analytical methods include:

  • 1H/13C NMR : Peaks at δ 8.3–8.4 ppm (pyridine protons) and δ 1.4 ppm (tert-butyl group) confirm substitution patterns .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 313.19) validate molecular weight .
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear P95 respirators and nitrile gloves to prevent inhalation/skin contact .
  • Storage : Stable at 2–8°C in sealed containers under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic environment of the pyrrolo[2,3-b]pyridine core influence cross-coupling reactivity?

The bromine atom at position 5 and the electron-rich pyrrolidine ring create steric hindrance, limiting reactivity in bulky coupling partners (e.g., arylboronic acids with ortho substituents). Computational studies (DFT) show that electron-withdrawing groups on the boronic acid enhance reaction rates by lowering the energy barrier for oxidative addition .

Q. What strategies resolve contradictory regioselectivity in functionalization reactions?

Contradictions in substitution patterns (e.g., bromine vs. iodine at position 3 vs. 5) are addressed via:

  • Directing group installation : Temporary protection of reactive sites (e.g., using Boc groups) to control metalation .
  • Competitive kinetic studies : Monitoring reaction intermediates via LC-MS to optimize conditions favoring desired regiochemistry .

Q. What mechanistic insights explain the stability of the tert-butyl carbamate group under acidic conditions?

The Boc group resists hydrolysis at pH < 3 due to the electron-donating tert-butyl moiety stabilizing the carbamate carbonyl. Deprotection requires strong acids (e.g., TFA in DCM), where protonation of the carbonyl oxygen facilitates cleavage. Kinetic studies show pseudo-first-order behavior with activation energy ~60 kJ/mol .

Q. How can computational methods predict biological activity or binding affinities?

  • Docking simulations : The compound’s planar pyrrolo[2,3-b]pyridine core fits into hydrophobic kinase pockets (e.g., JAK2 inhibitors).
  • QSAR models : Correlate substituent electronegativity (e.g., bromine) with IC50 values for cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。